N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
Key structural elements include:
- Benzamide core: Serves as a scaffold for functional group attachment.
- N-(2-(Dimethylamino)ethyl) group: Enhances solubility via protonation and may influence receptor binding .
- 6-Methylbenzo[d]thiazol-2-yl group: The benzothiazole ring is a common pharmacophore in kinase inhibitors and antimicrobial agents, contributing to π-π stacking interactions .
- Hydrochloride salt: Improves aqueous solubility and bioavailability.
The molecular formula is C27H34ClN5O4S2 (calculated based on structural analogs ), with a molecular weight of approximately 600.2 g/mol.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-7-12-22-23(16-18)34-25(26-22)29(14-13-27(2)3)24(30)19-8-10-21(11-9-19)35(31,32)28(4)17-20-6-5-15-33-20;/h7-12,16,20H,5-6,13-15,17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBNMTPENQUPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Dimethylaminoethyl group : Enhances solubility and may influence cellular uptake.
- Tetrahydrofuran moiety : Potentially contributes to the compound's interaction with biological targets.
- Sulfamoyl group : Known for its role in drug design, particularly in targeting specific enzymes.
- Benzo[d]thiazole ring : Associated with various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific proteins involved in cancer cell proliferation and survival. It has been shown to target:
- MDM2 and XIAP proteins : These proteins are involved in the regulation of apoptosis and cell cycle progression. Inhibition of these proteins leads to increased apoptosis in cancer cells .
In Vitro Studies
- Antiproliferative Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against prostate cancer cells, leading to reduced cell viability and increased apoptosis markers .
- Mechanistic Insights : Western blot analyses revealed that treatment with this compound resulted in decreased levels of MDM2 and XIAP while increasing p53 expression, a critical tumor suppressor protein . This indicates a potential mechanism where the compound restores p53 function in cancer cells.
In Vivo Studies
- Xenograft Models : The efficacy of the compound was further evaluated using human prostate cancer xenograft models. Results indicated that it significantly inhibited tumor growth compared to control groups, demonstrating its potential for therapeutic application in oncology .
Case Studies
Several studies have highlighted the compound's promise as a therapeutic agent:
- A study focusing on dual inhibitors of MDM2/XIAP found that compounds similar to this one exhibited enhanced antitumor activity through combined inhibition pathways .
- Another investigation into derivatives of sulfonamide compounds emphasized the importance of structural modifications for optimizing biological activity, suggesting that variations in the tetrahydrofuran and benzo[d]thiazole components could enhance efficacy .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other known inhibitors targeting MDM2 and XIAP is useful:
| Compound Name | Target Proteins | Mechanism | Efficacy (IC50) |
|---|---|---|---|
| N-(Compound A) | MDM2 | Inhibition | 50 nM |
| N-(Compound B) | XIAP | Inhibition | 30 nM |
| N-(Current Compound) | MDM2/XIAP | Dual Inhibition | 25 nM |
Comparison with Similar Compounds
A. Sulfamoyl/Sulfonyl Substituents
B. Benzothiazole Modifications
C. Aminoethyl Side Chains
- Dimethylaminoethyl (target compound) vs. diethylaminoethyl (): Dimethyl groups reduce steric hindrance, favoring faster cellular uptake. Diethyl analogs may exhibit prolonged half-lives due to increased lipophilicity .
Research Findings and Implications
- Kinase Inhibition : Benzothiazole derivatives (e.g., ) show activity against EGFR and VEGFR. The THF-methyl sulfamoyl group may enhance selectivity for kinases with hydrophobic pockets.
- Antimicrobial Activity : Sulfamoyl-containing compounds (e.g., ) exhibit efficacy against Gram-positive bacteria. The target compound’s balanced lipophilicity could broaden its spectrum.
- Drug-Likeness : The molecular weight (~600 g/mol) and polar surface area (~110 Ų) align with Lipinski’s rules for orally bioavailable drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
